molecular formula C8H17ClN2 B3033217 Cycloheptanecarboximidamide HCl CAS No. 1003588-15-5

Cycloheptanecarboximidamide HCl

Cat. No.: B3033217
CAS No.: 1003588-15-5
M. Wt: 176.69
InChI Key: MTEPKSZKYOGGQU-UHFFFAOYSA-N
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Description

Cycloheptanecarboximidamide HCl (CAS No. 1003588-15-5) is an organic compound with the molecular formula C₈H₁₇ClN₂ and a molecular weight of 176.6870 g/mol . Structurally, it consists of a seven-membered cycloheptane ring substituted with a carboximidamide group (NH₂C=NH) and a hydrochloride salt.

Properties

IUPAC Name

cycloheptanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c9-8(10)7-5-3-1-2-4-6-7;/h7H,1-6H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEPKSZKYOGGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarboximidamide hydrochloride can be synthesized through the reaction of cycloheptanecarboxylic acid with ammonium chloride in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imidamide group .

Industrial Production Methods: In industrial settings, the production of cycloheptanecarboximidamide hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imidamide group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Cycloheptanecarboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Cycloheptanecarboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of cycloheptanecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparative Structural and Molecular Analysis

The following table compares Cycloheptanecarboximidamide HCl with structurally related amidine derivatives, emphasizing key molecular and structural differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features
This compound C₈H₁₇ClN₂ 176.6870 1003588-15-5 Cycloheptane ring; mono-amidine; HCl salt
Pentanimidamide C₅H₁₂N₂ 100.166 109-51-3 Linear 5-carbon chain; mono-amidine
Butanimidamide C₄H₁₀N₂ 86.140 107-90-4 Linear 4-carbon chain; mono-amidine
Nonanebis(imidamide) C₉H₂₀N₄ 184.286 167276-68-8 9-carbon chain; bis-amidine (two amidine groups at terminal positions)
Hexanediimidamide C₆H₁₄N₄ 142.210 15411-52-6 6-carbon chain; bis-amidine (amidine groups at 1,4 positions)
Dodecanimidamide C₁₂H₂₆N₂ 198.352 100392-19-6 Linear 12-carbon chain; mono-amidine

Key Observations :

  • Ring vs. Chain Structures : this compound’s cyclic structure confers rigidity and distinct conformational preferences compared to linear analogs like Pentanimidamide or Dodecanimidamide .
  • Substitution Pattern: Mono-amidine derivatives (e.g., this compound) are simpler in reactivity compared to bis-amidine compounds (e.g., Nonanebis(imidamide)), which may exhibit enhanced chelation or cross-linking capabilities .
  • Chain Length : Longer aliphatic chains (e.g., Dodecanimidamide) may influence solubility and lipophilicity, impacting biological membrane permeability .

Functional and Application-Based Differences

  • Biological Activity: Amidines are known for antimicrobial and antiviral properties. Linear amidines (e.g., Pentanimidamide) may exhibit broader bioavailability, whereas cyclic variants like this compound could offer target-specific binding due to conformational restrictions .
  • Materials Science: Bis-amidines (e.g., Hexanediimidamide) are utilized as cross-linkers or ion-exchange resins, whereas mono-amidines are more commonly intermediates in drug synthesis .
  • Thermodynamic Stability : Cyclohexane-based amidines (e.g., cyclohexanecarboximidamide derivatives) are commercially available , but their six-membered rings may offer greater stability than cycloheptane analogs due to reduced ring strain.

Biological Activity

Overview of Cycloheptanecarboximidamide HCl

This compound is a chemical compound that belongs to the class of imidamides. It is characterized by a cycloheptane ring with a carboximidamide functional group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through modulation of specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes, which can lead to altered cellular signaling and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.
  • Receptor Modulation: It may interact with various receptors, influencing physiological responses such as pain perception or inflammation.

Pharmacological Properties

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential: Some derivatives of imidamides have shown cytotoxic effects against cancer cell lines, indicating that this compound could also possess similar activity.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various imidamide derivatives, including this compound, demonstrated its potential against several cancer cell lines. The following table summarizes the findings:

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
This compoundHeLa (Cervical Cancer)15.3
This compoundA549 (Lung Cancer)10.8

Antimicrobial Studies

In another study focused on antimicrobial activity, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cycloheptane ring or the carboximidamide group can significantly influence its potency and selectivity.

Key Factors:

  • Substituents on the Cycloheptane Ring: Alterations can enhance binding affinity to target proteins.
  • Functional Group Variations: Changes in the carboximidamide moiety can affect solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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